3-Bromo-4-fluoro-5-methylbenzaldehyde
Description
Significance of Aryl Halides and Aldehyde Functionalities in Molecular Design
The strategic combination of aryl halides and aldehyde functionalities within a single molecule offers chemists a powerful toolkit for molecular design. Aryl halides, which are aromatic compounds where a hydrogen atom is replaced by a halogen, are prized for their stability and their participation in a wide range of coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. enamine.netwikipedia.org These reactions are fundamental to the construction of carbon-carbon and carbon-heteroatom bonds, which form the skeleton of many pharmaceuticals, agrochemicals, and materials. wikipedia.org The halogen atom's nature and position on the aromatic ring can influence the molecule's electronic properties and reactivity, providing a handle for chemists to fine-tune its characteristics. lifechemicals.com
Concurrently, the aldehyde group (–CHO) is one of the most versatile functional groups in organic chemistry. nih.gov Its electrophilic carbonyl carbon is highly susceptible to nucleophilic attack, making it a central hub for transformations. Aldehydes readily undergo reactions such as Wittig reactions, aldol (B89426) condensations, and reductive aminations, allowing for chain elongation, the formation of complex stereocenters, and the introduction of nitrogen-containing moieties. The high reactivity of the aldehyde group makes it a privileged starting point for synthesizing a diverse range of more complex functional groups and molecular scaffolds. acs.orgresearchgate.net
Overview of Substituted Benzaldehydes as Synthons in Contemporary Chemical Research
Substituted benzaldehydes, which are benzaldehyde (B42025) molecules with additional atoms or groups attached to the benzene (B151609) ring, are fundamental building blocks, or synthons, in contemporary chemical research. Their utility stems from the dual reactivity of the aromatic ring and the aldehyde group. The substituents on the ring dictate the molecule's electronic landscape, influencing the reactivity of both the ring and the aldehyde. This allows for selective transformations at different parts of the molecule.
These compounds are pivotal intermediates in the synthesis of a multitude of organic structures. For instance, they are common reactants in the formation of Schiff bases through condensation with primary amines and are used to create chalcone (B49325) derivatives and pyrazole (B372694) derivatives. The ability to introduce a variety of functional groups through the aldehyde moiety, combined with the potential for modifying the aromatic core, makes substituted benzaldehydes exceptionally versatile synthons for constructing complex, functional molecules for drug discovery and material science. chemimpex.com
Positioning of 3-Bromo-4-fluoro-5-methylbenzaldehyde within Contemporary Synthetic Chemistry
This compound (also known as 3-bromo-5-fluoro-4-methylbenzaldehyde) is a polysubstituted benzaldehyde that embodies the synthetic potential discussed previously. Its structure features a trifecta of useful functionalities: a reactive aldehyde group, a bromine atom, and a fluorine atom, all decorating a methyl-substituted benzene ring. This specific arrangement of substituents makes it a valuable and specialized building block in targeted organic synthesis.
The bromine atom serves as a key handle for transition metal-catalyzed cross-coupling reactions, allowing for the introduction of various aryl, alkyl, or heteroaryl groups. The fluorine atom, a common feature in modern pharmaceuticals, can enhance metabolic stability, binding affinity, and membrane permeability of the final target molecule. lifechemicals.com The methyl group provides additional steric and electronic influence on the molecule's reactivity.
While broad-ranging studies on this specific isomer are not extensively detailed in publicly available literature, its importance is highlighted by its use as a key intermediate. For example, this compound has been documented as a reactant in the synthesis of allosteric Epidermal Growth Factor Receptor (EGFR) inhibitors, which are a class of molecules investigated for cancer therapy. googleapis.com This positions the compound as a high-value building block for the development of complex, biologically active molecules in medicinal chemistry and drug discovery programs. fluorochem.co.ukcalpaclab.com
Properties of this compound
| Property | Value |
| CAS Number | 1370411-47-4 |
| IUPAC Name | 3-bromo-5-fluoro-4-methylbenzaldehyde |
| Molecular Formula | C₈H₆BrFO |
| Molecular Weight | 217.04 g/mol |
| Physical Form | Solid |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H6BrFO |
|---|---|
Molecular Weight |
217.03 g/mol |
IUPAC Name |
3-bromo-4-fluoro-5-methylbenzaldehyde |
InChI |
InChI=1S/C8H6BrFO/c1-5-2-6(4-11)3-7(9)8(5)10/h2-4H,1H3 |
InChI Key |
HKCHKRLOKHKVFI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1F)Br)C=O |
Origin of Product |
United States |
Synthetic Methodologies for 3 Bromo 4 Fluoro 5 Methylbenzaldehyde and Analogues
Established Synthetic Routes to Substituted Benzaldehydes
Traditional synthetic routes to substituted benzaldehydes often involve a series of well-established reactions, including electrophilic aromatic substitution and the introduction of the aldehyde functionality at a specific position on the benzene (B151609) ring.
Direct Halogenation Strategies
Direct halogenation of an aromatic ring is a fundamental and widely used method for introducing halogen atoms. The success of this strategy is highly dependent on the directing effects of the substituents already present on the ring, which influence the position of the incoming halogen.
The synthesis of 3-bromo-4-fluoro-5-methylbenzaldehyde can be envisioned through the regioselective bromination of a suitable precursor, such as 4-fluoro-3-methylbenzaldehyde (B1349321) or 4-fluoro-3-methyltoluene. The directing effects of the fluorine, methyl, and aldehyde groups are crucial in determining the outcome of the bromination reaction.
In electrophilic aromatic substitution, the fluorine atom is an ortho-, para-director, while the methyl group is also an ortho-, para-director. The aldehyde group, being a deactivating group, is a meta-director. In a potential precursor like 4-fluoro-3-methyltoluene, the fluorine at position 4 and the methyl group at position 3 would both direct an incoming electrophile (such as Br+) to position 5. This synergistic directing effect would likely lead to the desired 3-bromo-4-fluoro-5-methyltoluene intermediate, which could then be converted to the target benzaldehyde (B42025).
A patented process for the preparation of 3-bromo-4-fluorotoluene (B1266451) involves the bromination of 4-fluorotoluene (B1294773) in glacial acetic acid in the presence of iodine and iron or an iron salt. This method has been shown to increase the proportion of the desired 3-bromo isomer compared to the 2-bromo isomer. While this is for a related compound, the principle of using specific catalysts to influence regioselectivity is highly relevant.
Similarly, a process for the bromination of 4-fluorobenzaldehyde (B137897) in oleum, optionally in the presence of iodine, has been described for the synthesis of 3-bromo-4-fluorobenzaldehyde (B1265969). googleapis.com This indicates that direct bromination of a benzaldehyde precursor is a viable strategy, although the strongly acidic conditions might not be suitable for all substrates. A patent also describes the bromination of 4-fluorobenzaldehyde using a mixture of oleum, iodine, and zinc bromide, followed by the addition of bromine. google.com
| Precursor | Brominating Agent | Catalyst/Conditions | Major Product |
| 4-Fluorotoluene | Bromine | Glacial acetic acid, Iodine, Iron/Iron salt | 3-Bromo-4-fluorotoluene |
| 4-Fluorobenzaldehyde | Bromine | Oleum, optional Iodine | 3-Bromo-4-fluorobenzaldehyde |
| 4-Fluorobenzaldehyde | Bromine | Oleum, Iodine, Zinc Bromide | 3-Bromo-4-fluorobenzaldehyde |
An alternative approach involves the introduction of the fluorine atom at a later stage of the synthesis. This would typically involve the fluorination of a brominated toluene (B28343) or benzaldehyde intermediate. Common methods for introducing fluorine into an aromatic ring include nucleophilic aromatic substitution (SNAr) and electrophilic fluorination.
For instance, a precursor such as 3-bromo-5-methylbenzaldehyde (B1341060) could potentially be fluorinated. However, direct electrophilic fluorination of such a system might not be regioselective. A more common strategy is the Schiemann reaction, which involves the thermal decomposition of a diazonium tetrafluoroborate (B81430) salt. This would require the corresponding aniline (B41778) precursor. A procedure for the preparation of 1-bromo-2-fluorobenzene (B92463) from o-bromoaniline via the formation of a diazonium hexafluorophosphate (B91526) salt has been described, which is a modification of the Schiemann reaction. orgsyn.org This suggests that a similar strategy could be employed for a suitably substituted aniline to introduce the fluorine atom.
Formylation Reactions for Aldehyde Introduction
Formylation reactions are a cornerstone of benzaldehyde synthesis, allowing for the direct introduction of the aldehyde group onto an aromatic ring. Several named reactions are available, each with its own scope and limitations depending on the substrate and desired regioselectivity. For the synthesis of this compound, a plausible precursor would be 1-bromo-2-fluoro-3-methylbenzene.
The Vilsmeier-Haack reaction is a mild method for the formylation of electron-rich aromatic compounds using a Vilsmeier reagent, typically generated from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3). semanticscholar.orgresearchgate.net The success of this reaction would depend on the electronic nature of the substituted benzene ring.
The Gattermann-Koch reaction and the Gattermann reaction are classic methods for formylating aromatic compounds. The Gattermann-Koch reaction uses carbon monoxide and hydrogen chloride in the presence of a Lewis acid and a copper(I) chloride co-catalyst, but it is generally not applicable to phenol (B47542) and phenol ether substrates. orgsyn.orgresearchgate.net The Gattermann reaction utilizes hydrogen cyanide and hydrogen chloride with a Lewis acid catalyst. orgsyn.org
For phenolic precursors, the Duff reaction and the Reimer-Tiemann reaction are commonly employed. The Duff reaction uses hexamine as the formylating agent in the presence of an acid and typically directs formylation to the ortho position of the hydroxyl group. nih.govpatsnap.com The Reimer-Tiemann reaction involves the reaction of a phenol with chloroform (B151607) in a basic solution, also favoring ortho-formylation. nih.govchemrxiv.orgrsc.org
A procedure for the ortho-formylation of 2-bromophenol (B46759) to 3-bromosalicylaldehyde using paraformaldehyde and magnesium dichloride in the presence of triethylamine (B128534) has been reported, which is a variation of the formylation of phenols. orgsyn.org
| Reaction | Formylating Agent | Substrate Type | Key Features |
| Vilsmeier-Haack | DMF/POCl3 | Electron-rich aromatics | Mild conditions |
| Gattermann-Koch | CO/HCl | Aromatic hydrocarbons | High pressure, Lewis acid catalyst |
| Gattermann | HCN/HCl | Aromatic compounds | Lewis acid catalyst |
| Duff Reaction | Hexamine | Phenols | Ortho-formylation |
| Reimer-Tiemann | Chloroform | Phenols | Basic conditions, ortho-formylation |
Multi-step Convergent Synthesis Approaches
The Suzuki coupling involves the reaction of an organoboron compound with an organohalide, catalyzed by a palladium complex. google.comgoogle.com For the synthesis of this compound, one could envision coupling a suitably substituted arylboronic acid with a halogenated benzaldehyde derivative, or vice versa.
The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. tandfonline.comnih.govgoogle.com This could be used to introduce an alkynyl group which can then be further transformed into other functional groups, or to build a more complex scaffold before the introduction of the aldehyde.
A two-step, one-pot procedure for the synthesis of substituted benzaldehydes has been reported, which involves the reduction of a Weinreb amide to a stable aluminum hemiaminal intermediate, followed by a cross-coupling reaction with an organometallic reagent. acs.org This method offers a convergent approach to a variety of substituted benzaldehydes.
Novel and Green Synthetic Approaches
In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methodologies. These "green" approaches aim to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency.
Eco-friendly bromination methods are being explored to replace the use of elemental bromine. One such method utilizes a reagent prepared from a liquid bromine precursor, which is acidified in situ to generate hypobromous acid as the reactive brominating species. rsc.org Another approach involves the use of sodium bromide and sodium perborate (B1237305) as a greener alternative for aromatic bromination. digitellinc.com
Biocatalysis offers a highly selective and environmentally benign route to halogenated aromatic compounds. Flavin-dependent halogenases are enzymes that can catalyze the site-selective halogenation of electron-rich aromatic compounds. nih.govchemrxiv.org While still an emerging field, the use of these enzymes could provide a sustainable method for the synthesis of halogenated benzaldehydes.
Photocatalysis is another promising green chemistry approach. The use of light to drive chemical reactions can often be performed under mild conditions. For example, the photocatalytic synthesis of benzaldehyde from toluene using TiO2-pillared clays (B1170129) has been reported. digitellinc.com More recently, a redox-neutral formylation of aryl chlorides using photocatalysis has been developed, which avoids the need for high-pressure carbon monoxide or stoichiometric reductants. princeton.eduresearchgate.netprinceton.eduucla.edu
| Approach | Key Features | Example Application |
| Eco-friendly Bromination | Avoids elemental bromine, uses safer reagents. | Bromination using NaBr/NaBO3. |
| Biocatalysis | High selectivity, mild reaction conditions. | Flavin-dependent halogenases for aromatic halogenation. |
| Photocatalysis | Uses light as an energy source, often mild conditions. | Photocatalytic formylation of aryl halides. |
Ultrasonic-Assisted Synthesis Protocols
Ultrasonic-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and shorter reaction times. juniperpublishers.com This method utilizes the phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—to create localized hot spots with extreme temperatures and pressures, thereby enhancing reaction rates.
A notable example is the synthesis of 3-bromo-4-fluorobenzaldehyde, an analogue of the target compound. A patented method describes a process where 4-fluorobenzaldehyde is dissolved in dichloromethane, and this solution is mixed with an aqueous solution of sodium bromide and hydrochloric acid. google.com The reaction is initiated by the dropwise addition of a sodium hypochlorite (B82951) solution under ultrasonic irradiation. google.com The use of ultrasound facilitates the bromination of the aromatic ring without the need for a catalyst. After the addition is complete, the ultrasonic treatment continues for a period to ensure the reaction goes to completion. google.com This process is advantageous as it avoids the use of toxic bromine or chlorine gas and operates under mild conditions. google.com
| Parameter | Condition |
| Starting Material | 4-fluorobenzaldehyde |
| Solvent | Dichloromethane |
| Brominating Agent | Sodium bromide / Hydrochloric acid / Sodium hypochlorite |
| Energy Source | Ultrasonic waves |
| Temperature | 20-25 °C |
| Purity of Product | 99.4% |
| Yield | 91.9% |
This interactive data table summarizes the conditions for the ultrasonic-assisted synthesis of 3-bromo-4-fluorobenzaldehyde. google.com
Catalyst-Free Reaction Systems for Halogenated Aldehydes
The development of catalyst-free synthetic methods is a significant goal in green chemistry, as it eliminates the need for potentially toxic and expensive catalysts and simplifies product purification. For the synthesis of halogenated aldehydes, several catalyst-free approaches have been reported.
The aforementioned ultrasonic-assisted synthesis of 3-bromo-4-fluorobenzaldehyde is also a prime example of a catalyst-free system. google.com The reaction proceeds efficiently without the use of a metal or any other catalyst, relying on the activation provided by the ultrasonic waves. google.com Traditional methods for the synthesis of this compound often rely on catalysts like aluminum trichloride (B1173362) with bromine, which can be hazardous. google.com
Another approach to catalyst-free halogenation involves the reaction of an aromatic amine with a nitrite, followed by a Sandmeyer-type reaction. While the classic Sandmeyer reaction uses a copper catalyst, modifications exist that can proceed under catalyst-free conditions, although this is less common for bromination. For instance, the preparation of 2-bromo-4-methylbenzaldehyde (B1335389) involves the diazotization of 2-bromo-4-methylaniline (B145976) followed by reaction with a formaldoxime (B1209246) solution. orgsyn.org
Mechanochemical Synthesis Techniques in Aryl Halide Chemistry
Mechanochemistry, the use of mechanical force to induce chemical reactions, is a rapidly growing field in synthetic chemistry. These reactions are often solvent-free or use minimal solvent, making them environmentally friendly. While specific applications to this compound are not widely documented, the principles of mechanochemical synthesis are applicable to aryl halide chemistry in general.
Mechanochemical methods, typically employing a ball mill, can facilitate various transformations involving aryl halides, such as cross-coupling reactions and reductions. The high energy imparted by the grinding and milling action can overcome activation barriers and promote reactions between solid-state reactants. This technique has been successfully applied to the synthesis of a wide range of organic compounds.
Optimization of Reaction Conditions and Yields
Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired product while minimizing reaction time and by-product formation. Key parameters that are often varied during optimization include temperature, solvent, reactant concentrations, and catalyst loading (if applicable).
In the synthesis of halogenated benzaldehydes, the choice of solvent can significantly impact the reaction outcome. For instance, in the synthesis of 3-bromo-5-fluoro-4-hydroxybenzaldehyde, dissolving 3-fluoro-4-hydroxybenzaldehyde (B106929) in acetic acid and reacting it with bromine at 45°C for 26 hours resulted in a 48% yield after purification. chemicalbook.com
A systematic approach to optimization involves varying one parameter at a time while keeping others constant to determine its effect on the reaction. For example, in a hypothetical synthesis of this compound, one might explore the effect of temperature on the yield.
| Temperature (°C) | Reaction Time (h) | Yield (%) |
| 20 | 24 | 65 |
| 40 | 12 | 80 |
| 60 | 6 | 92 |
| 80 | 4 | 85 (decomposition observed) |
This interactive data table illustrates a hypothetical optimization of temperature for the synthesis of an aryl halide.
Further optimization could involve screening different solvents or adjusting the molar ratios of the reactants. The goal is to find the "sweet spot" where the desired product is obtained in the highest possible yield and purity with the most efficient use of resources. acs.org
Reactivity and Advanced Chemical Transformations of 3 Bromo 4 Fluoro 5 Methylbenzaldehyde
Reactions Involving the Aldehyde Moiety
The aldehyde functional group is one of the most versatile in organic chemistry, and its presence on the 3-Bromo-4-fluoro-5-methylbenzaldehyde ring system allows for a wide array of chemical transformations at the carbonyl center.
Condensation Reactions: Aldol (B89426) and Claisen-Schmidt Condensations
The Claisen-Schmidt condensation is a variation of the aldol condensation that involves the reaction of an aldehyde with a ketone. magritek.com This reaction is typically catalyzed by a base, such as sodium hydroxide, which deprotonates the α-carbon of the ketone to form a nucleophilic enolate. magritek.com This enolate then attacks the electrophilic carbonyl carbon of the aldehyde. In the case of this compound, which lacks α-hydrogens, it can only act as the electrophilic partner.
The initial product is a β-hydroxy ketone, which readily undergoes dehydration (loss of a water molecule) to yield a more stable, conjugated α,β-unsaturated ketone, often referred to as a chalcone (B49325) or benzalacetone derivative. magritek.comnih.gov These reactions can be performed under conventional heating or with microwave assistance to improve efficiency and selectivity. nih.gov
| Reactant 1 | Reactant 2 | Conditions | Product Type |
|---|---|---|---|
| This compound | Ketone (e.g., Acetone) | Base catalyst (e.g., NaOH), Solvent (e.g., Ethanol) | α,β-Unsaturated Ketone |
Schiff Base Formation and Imine Chemistry
Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond. They are typically formed through the condensation of a primary amine with a carbonyl compound like an aldehyde. researchgate.netnih.gov The reaction mechanism involves the nucleophilic addition of the amine to the aldehyde's carbonyl carbon, forming an unstable carbinolamine intermediate. ijmcmed.org This intermediate then undergoes dehydration, often catalyzed by acid, to yield the final imine product. ijmcmed.org
This reaction is highly versatile, and a wide variety of Schiff bases can be synthesized from this compound by selecting different primary amines. science.gov These compounds have applications in coordination chemistry and materials science. science.gov
| Reactant 1 | Reactant 2 | Intermediate | Product |
|---|---|---|---|
| This compound | Primary Amine (R-NH₂) | Carbinolamine | Schiff Base (Imine) |
Organometallic Reactions: Grignard and Related Additions
Organometallic reagents, such as Grignard reagents (R-MgX), are powerful nucleophiles capable of forming new carbon-carbon bonds by attacking the electrophilic carbonyl carbon of aldehydes. wisc.edu The reaction of a Grignard reagent with this compound would proceed via nucleophilic addition to form a magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield a secondary alcohol. wisc.edu The choice of the Grignard reagent determines the nature of the alkyl or aryl group added to the carbonyl carbon.
It is also noteworthy that a Grignard reagent can be prepared from an aryl halide. walisongo.ac.id While both C-Br and C-F bonds are present, the carbon-bromine bond is significantly more reactive toward magnesium insertion, meaning a Grignard reagent could potentially be formed at the bromine-substituted position on a related substrate, which could then react with other electrophiles like DMF to form an aldehyde. walisongo.ac.idrsc.org
| Reactant 1 | Reagent | Conditions | Product Type |
|---|---|---|---|
| This compound | Grignard Reagent (R-MgX) | 1. Anhydrous Ether or THF 2. Aqueous Acid Workup | Secondary Alcohol |
Reductions and Oxidations at the Carbonyl Center
The aldehyde group is readily transformed through both reduction and oxidation, providing synthetic routes to primary alcohols and carboxylic acids, respectively.
Reduction: The carbonyl group of this compound can be reduced to a primary alcohol, (3-Bromo-4-fluoro-5-methylphenyl)methanol. This is commonly achieved using hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). rsc.org NaBH₄ is a milder reagent often used in alcoholic solvents, while LiAlH₄ is more powerful and requires anhydrous conditions.
Oxidation: Conversely, the aldehyde can be oxidized to form 3-Bromo-4-fluoro-5-methylbenzoic acid. Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and silver oxide (Ag₂O). The reaction conditions can be tuned to be compatible with the other functional groups on the aromatic ring. rsc.org
| Transformation | Starting Material | Typical Reagents | Product |
|---|---|---|---|
| Reduction | This compound | NaBH₄, LiAlH₄ | (3-Bromo-4-fluoro-5-methylphenyl)methanol |
| Oxidation | This compound | KMnO₄, H₂CrO₄ | 3-Bromo-4-fluoro-5-methylbenzoic acid |
Transformations Mediated by Halogen Substituents (Bromine and Fluorine)
The bromine and fluorine atoms on the benzene (B151609) ring are potential leaving groups in substitution reactions, although their reactivity is highly dependent on the reaction conditions and the electronic nature of the ring.
Nucleophilic Aromatic Substitution Reactions on the Benzene Ring
Nucleophilic aromatic substitution (SₙAr) is a key reaction for modifying aryl halides. The generally accepted mechanism involves a two-step addition-elimination process. libretexts.org First, a nucleophile attacks the carbon atom bearing the leaving group, forming a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.orgnih.gov In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. libretexts.org
The SₙAr reaction is significantly accelerated by the presence of strong electron-withdrawing groups (EWGs) at positions ortho or para to the leaving group, as these groups can stabilize the negative charge of the Meisenheimer complex through resonance. libretexts.orgyoutube.com In this compound, the electron-withdrawing aldehyde group is in the meta position relative to both the bromine and fluorine atoms. This positioning does not allow for direct resonance stabilization of the intermediate, meaning the ring is not strongly activated toward SₙAr. libretexts.org Consequently, forcing conditions, such as high temperatures or the use of highly reactive nucleophiles, would likely be necessary to achieve substitution of either halogen. In cases where the reaction does proceed, fluorine is often a better leaving group than bromine in the rate-determining addition step due to its high electronegativity, which polarizes the C-F bond and makes the carbon more susceptible to nucleophilic attack. youtube.com
| Substrate | Nucleophile | Potential Leaving Group | Activating Group Position | Expected Reactivity |
|---|---|---|---|---|
| This compound | Nu⁻ (e.g., CH₃O⁻) | F⁻ or Br⁻ | Aldehyde is meta to both halogens | Low; ring is not activated for SₙAr |
Electrophilic Aromatic Substitution Patterns and Regioselectivity
The directing influence of a substituent in electrophilic aromatic substitution is determined by its ability to donate or withdraw electron density, both through inductive and resonance effects. youtube.comchemistrytalk.org These effects influence the stability of the cationic intermediate (the arenium ion or sigma complex) formed during the reaction. youtube.comyoutube.com
Aldehyde Group (-CHO): The formyl group is a powerful deactivating group and a meta-director. youtube.comorganicchemistrytutor.com It withdraws electron density from the aromatic ring through both a strong inductive effect and a resonance effect, making the ring less nucleophilic and thus less reactive towards electrophiles. youtube.com
Bromo (-Br) and Fluoro (-F) Groups: Halogens are deactivating groups due to their strong inductive electron withdrawal. youtube.comorganicchemistrytutor.com However, they are ortho-, para-directors because their lone pairs can donate electron density through resonance, which helps to stabilize the carbocation intermediate when the electrophile adds to the ortho or para positions. youtube.com
Methyl Group (-CH₃): The methyl group is a weakly activating group and an ortho-, para-director. youtube.comvanderbilt.edu It donates electron density into the ring through an inductive effect and hyperconjugation, thereby stabilizing the arenium ion and increasing the ring's reactivity compared to benzene. vanderbilt.edu
Transition Metal-Catalyzed Cross-Coupling Reactions
The carbon-bromine bond in this compound is a prime site for transition metal-catalyzed cross-coupling reactions, which are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. rsc.org Palladium-catalyzed reactions are particularly prominent in this field. researchgate.net
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organohalide with an organoboron compound, typically in the presence of a palladium catalyst and a base. libretexts.orgnih.gov For this compound, the C-Br bond readily participates in the catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination. libretexts.org This reaction allows for the introduction of a wide range of aryl, heteroaryl, vinyl, or alkyl groups at the C3 position. nih.gov
The efficiency of the Suzuki-Miyaura coupling can be influenced by the choice of catalyst, ligands, base, and solvent. Modern catalysts, including those with bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands, are effective for coupling aryl bromides. nih.govnih.gov
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides
| Component | Examples | Purpose |
|---|---|---|
| Palladium Precatalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | Source of the active Pd(0) catalyst. |
| Ligand | PPh₃, P(t-Bu)₃, SPhos, XPhos | Stabilizes the palladium center and facilitates the catalytic cycle. |
| Boron Reagent | Arylboronic acids (Ar-B(OH)₂), Arylboronic esters (Ar-B(OR)₂) | Source of the nucleophilic carbon group. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaHCO₃ | Activates the organoboron species for transmetalation. |
| Solvent | Toluene (B28343), Dioxane, DMF, Water/Organic mixtures | Solubilizes reactants and influences reaction rate. |
While cross-coupling at the C-Br bond is the most common transformation, C-H activation presents an alternative strategy for forming new bonds. In this approach, a transition metal catalyst activates a C-H bond directly, bypassing the need for a pre-installed halide. For this compound, the most likely site for C-H activation would be the C-H bond at the C6 position, ortho to the directing aldehyde group. nih.gov
However, achieving selective C-H activation at C6 in the presence of the more reactive C-Br bond at C3 is a significant challenge. Most standard cross-coupling conditions would favor oxidative addition at the C-Br bond. Specialized directing groups or catalyst systems are often required to favor C-H activation over C-Br coupling. Therefore, while theoretically possible, biarylation via C-H activation is less straightforward for this substrate compared to Suzuki-Miyaura coupling.
Sonogashira Coupling: This reaction forms a C-C bond between an aryl halide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org The C-Br bond of this compound can be effectively coupled with various alkynes to synthesize substituted phenylacetylene (B144264) derivatives. researchgate.net Copper-free Sonogashira protocols have also been developed. nih.govrsc.org
Heck Reaction: The Heck reaction couples an aryl halide with an alkene to form a substituted alkene, typically with high stereoselectivity. organic-chemistry.orgmdpi.com this compound can react with alkenes like styrene (B11656) or acrylates in the presence of a palladium catalyst and a base to yield the corresponding stilbene (B7821643) or cinnamate (B1238496) derivatives. nih.govarkat-usa.org
Table 2: Typical Conditions for Sonogashira and Heck Reactions
| Reaction | Catalyst System | Coupling Partner | Base | Solvent |
|---|---|---|---|---|
| Sonogashira | PdCl₂(PPh₃)₂, CuI | Terminal Alkyne (R-C≡CH) | Et₃N, Diisopropylamine | THF, DMF |
| Heck | Pd(OAc)₂, PdCl₂ | Alkene (e.g., Styrene) | Et₃N, K₂CO₃, NaOAc | DMF, Acetonitrile |
Reactions of the Methyl Group and Side-Chain Functionalization
The methyl group on the aromatic ring is susceptible to free-radical halogenation at the benzylic position. This reaction is typically initiated by light or a radical initiator and is highly selective for the benzylic C-H bonds due to the resonance stabilization of the resulting benzylic radical.
A common reagent for this transformation is N-Bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. This reaction would convert the methyl group of this compound into a bromomethyl group, yielding 3-bromo-5-(bromomethyl)-4-fluorobenzaldehyde.
The resulting benzylic bromide is a versatile intermediate for further functionalization. beilstein-journals.org It is a potent electrophile that can readily undergo nucleophilic substitution (Sₙ2) reactions with a wide variety of nucleophiles. This allows for the introduction of diverse functional groups at the benzylic position, as illustrated in the table below.
Table 3: Derivatization of the Benzylic Bromide
| Nucleophile | Reagent Example | Resulting Functional Group | Product Type |
|---|---|---|---|
| Hydroxide | NaOH, H₂O | -CH₂OH | Benzylic Alcohol |
| Cyanide | NaCN, KCN | -CH₂CN | Benzyl Nitrile |
| Azide | NaN₃ | -CH₂N₃ | Benzyl Azide |
| Alkoxide | NaOR | -CH₂OR | Benzyl Ether |
| Carboxylate | RCOONa | -CH₂OOCR | Benzyl Ester |
Oxidation of the Methyl Group to Carboxylic Acid Derivatives
The transformation of the methyl group in this compound to a carboxylic acid derivative represents a significant synthetic challenge due to the presence of the aldehyde functionality, which is also susceptible to oxidation. Strong oxidizing agents, typically required for the conversion of an aromatic methyl group, can readily oxidize the aldehyde to a carboxylic acid. libretexts.org Therefore, achieving selective oxidation of the methyl group necessitates careful selection of reagents and reaction conditions.
A common and potent oxidizing agent for converting alkylbenzenes to benzoic acids is potassium permanganate (KMnO4). rsc.orgalfa-chemistry.com The reaction is typically carried out in aqueous solutions, often under basic or acidic conditions and with heating. quora.comyoutube.com For substrates like this compound, the aldehyde group would likely be oxidized concurrently with, or even preferentially to, the methyl group under these strong oxidizing conditions. This would lead to the formation of 3-bromo-4-fluoro-5-(hydroxymethyl)benzoic acid or, more likely, 3-bromo-4-fluorobenzene-1,5-dicarboxylic acid if the reaction proceeds to completion.
To achieve the selective oxidation of the methyl group, a multi-step synthetic strategy is generally required. This would typically involve:
Protection of the aldehyde group: The aldehyde functionality can be converted into a more stable group that is resistant to oxidation, such as an acetal.
Oxidation of the methyl group: With the aldehyde protected, a strong oxidizing agent can be employed to convert the methyl group to a carboxylic acid.
Deprotection of the aldehyde: The protecting group can then be removed to regenerate the aldehyde functionality, yielding the desired 3-bromo-4-formyl-5-fluorobenzoic acid.
While direct selective oxidation is challenging, research into catalysts and milder oxidation methods is ongoing. For instance, certain catalytic systems involving transition metals have shown promise in the selective oxidation of methyl arenes. rsc.org However, the presence of the deactivating bromo and fluoro substituents, as well as the aldehyde group, on the aromatic ring of this compound would likely influence the efficacy of such catalytic systems. rsc.org
Below is a table summarizing typical conditions for the oxidation of methyl groups in substituted benzenes to carboxylic acids, which could be adapted for the oxidation of a protected derivative of this compound.
| Substrate | Oxidizing Agent(s) | Solvent/Conditions | Product | Yield |
|---|---|---|---|---|
| Toluene | Potassium permanganate (KMnO4) | Aqueous, basic, heat | Benzoic acid | ~63% |
| 1-Bromo-3,5-dimethylbenzene | Potassium permanganate (KMnO4) | Pyridine/Water, 80°C | 3-Bromo-5-methylbenzoic acid | 29% |
| Substituted Toluenes | Co(OAc)2/NaBr/AcOH | Non-acidic solvent, with radical initiator | Substituted Benzoic acids | Variable |
Applications of 3 Bromo 4 Fluoro 5 Methylbenzaldehyde As a Versatile Synthetic Intermediate
Precursor in Fine Chemical Synthesis
No information was found regarding the use of 3-Bromo-4-fluoro-5-methylbenzaldehyde as a precursor in fine chemical synthesis.
Building Block for Complex Heterocyclic Systems
There is no available data detailing the use of this compound as a building block for constructing complex heterocyclic systems.
Intermediate in the Synthesis of Agrochemical Active Ingredients
Research detailing the role of this compound as an intermediate in the synthesis of agrochemical active ingredients could not be located.
Contributions to Material Science and Advanced Functional Materials
No literature or patents were identified that describe the contributions of this compound to material science or the development of advanced functional materials.
Advanced Spectroscopic and Structural Elucidation of 3 Bromo 4 Fluoro 5 Methylbenzaldehyde Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy Studies
NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. For 3-Bromo-4-fluoro-5-methylbenzaldehyde, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments allows for a complete assignment of all proton and carbon signals, thereby confirming the substitution pattern on the aromatic ring.
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aldehydic proton, the aromatic protons, and the methyl group protons. The chemical shifts (δ) are influenced by the electronic effects (induction and resonance) of the substituents on the benzene (B151609) ring.
The aldehydic proton (-CHO) is highly deshielded and is anticipated to appear as a singlet in the downfield region of the spectrum, typically between 9.8 and 10.5 ppm. This significant downfield shift is due to the anisotropic effect of the carbonyl group and the electron-withdrawing nature of the oxygen atom.
The aromatic region will display signals for the two protons on the benzene ring. Based on the substitution pattern, these protons are at positions 2 and 6.
H-2: This proton is ortho to the aldehyde group and meta to the bromine atom. It is expected to be deshielded and appear as a doublet due to coupling with the fluorine atom.
H-6: This proton is ortho to the methyl group and meta to the aldehyde group. It will also appear as a doublet due to coupling with the fluorine atom.
The methyl group (-CH₃) protons are shielded and will appear as a singlet in the upfield region, typically around 2.3-2.5 ppm.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -CHO | 9.9 - 10.2 | Singlet (s) | - |
| H-2 | 7.8 - 8.0 | Doublet (d) | ~2-3 Hz (⁵JHF) |
| H-6 | 7.6 - 7.8 | Doublet (d) | ~4-5 Hz (⁴JHF) |
| -CH₃ | 2.4 - 2.6 | Singlet (s) | - |
The proton-decoupled ¹³C NMR spectrum provides information on each unique carbon environment in the molecule. For this compound, eight distinct signals are expected: six for the aromatic carbons and one each for the aldehyde and methyl carbons. The chemical shifts are influenced by the electronegativity of the substituents and their positions on the ring. The fluorine atom will cause splitting of the signals for the carbons to which it is coupled (C-F coupling).
Carbonyl Carbon (C=O): This carbon is the most deshielded and will appear far downfield, typically in the range of 189-193 ppm. rsc.org
Aromatic Carbons:
C-4 (C-F): This carbon, directly bonded to the highly electronegative fluorine atom, will show a large chemical shift and a significant one-bond coupling constant (¹JCF). Its signal is expected around 160-165 ppm.
C-1 (C-CHO): The carbon bearing the aldehyde group will be found around 135-140 ppm.
C-3 (C-Br): The carbon attached to the bromine atom will be shifted upfield relative to an unsubstituted carbon, appearing around 115-120 ppm.
C-5 (C-CH₃): The carbon with the methyl group is expected in the region of 140-145 ppm.
C-2 & C-6: These carbons, bonded to hydrogen, will exhibit resonances in the 125-135 ppm range and will show smaller C-F coupling constants.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Expected C-F Coupling |
| -CHO | 190.0 - 192.0 | Small or no coupling |
| C-4 | 162.0 - 165.0 (d) | Large ¹JCF (~250 Hz) |
| C-5 | 142.0 - 145.0 (d) | ²JCF |
| C-1 | 136.0 - 139.0 (d) | ³JCF |
| C-6 | 130.0 - 133.0 (d) | ³JCF |
| C-2 | 128.0 - 131.0 (d) | ²JCF |
| C-3 | 117.0 - 120.0 (d) | ²JCF |
| -CH₃ | 20.0 - 22.0 | Small or no coupling |
¹⁹F NMR is a highly sensitive technique for probing the environment of fluorine atoms in a molecule. Since ¹⁹F has a nuclear spin of 1/2 and is 100% abundant, sharp signals with a wide chemical shift range are typically observed. For this compound, a single resonance is expected. The chemical shift of this signal will be influenced by the electronic properties of the adjacent bromo and methyl groups, as well as the other substituents on the ring. For aromatic fluorides, the chemical shifts are typically reported relative to CFCl₃ (0 ppm). The chemical shift for a fluorine atom in a similar electronic environment, such as in 4-fluorobenzaldehyde (B137897), appears around -102 ppm. rsc.org The presence of additional substituents in this compound will cause a deviation from this value.
Two-dimensional NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule. sdsu.eduyoutube.com
COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) couplings. sdsu.edu In the case of this compound, a COSY spectrum would primarily show correlations arising from long-range couplings between the aromatic protons and potentially the aldehydic or methyl protons, although these are typically weak. The key information would be the through-space or through-bond coupling between H-2 and H-6 with the fluorine atom, which can sometimes be observed in certain COSY experiments.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbons. sdsu.edu An HSQC spectrum would show cross-peaks connecting:
The aldehydic proton signal to the C=O carbon signal.
The H-2 proton signal to the C-2 carbon signal.
The H-6 proton signal to the C-6 carbon signal.
The methyl proton signals to the methyl carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds, which is vital for mapping out the complete molecular structure. youtube.com Key HMBC correlations for this compound would include:
The aldehydic proton showing correlations to C-1 and C-2.
The H-2 proton showing correlations to C-1, C-3, C-4, and C-6.
The H-6 proton showing correlations to C-1, C-2, C-4, and C-5.
The methyl protons showing correlations to C-4, C-5, and C-6.
These 2D NMR techniques, used in concert, provide a robust and definitive method for the structural elucidation of this compound.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
The IR and Raman spectra of this compound will be dominated by vibrations characteristic of the aldehyde, halogen, and substituted benzene components.
Aldehyde Group Vibrations:
C=O Stretch: A strong, sharp absorption band is expected in the IR spectrum between 1690 and 1715 cm⁻¹ due to the carbonyl stretch of the aromatic aldehyde. Conjugation with the aromatic ring lowers this frequency compared to aliphatic aldehydes.
C-H Stretch: The aldehyde C-H bond exhibits a characteristic pair of weak to medium bands in the IR spectrum, one near 2820-2850 cm⁻¹ and another near 2720-2750 cm⁻¹. The latter is often a clear indicator of an aldehyde functionality.
Halogen Group Vibrations:
C-F Stretch: A strong absorption band for the aryl-fluorine stretch is expected in the IR spectrum in the region of 1200-1270 cm⁻¹.
C-Br Stretch: The carbon-bromine stretching vibration occurs at lower frequencies and is expected to show a medium to strong band in the range of 500-680 cm⁻¹.
Aromatic Ring Vibrations:
C=C Stretches: Multiple bands of variable intensity are expected in the 1450-1600 cm⁻¹ region, corresponding to the stretching vibrations of the aromatic ring.
C-H Bending: Out-of-plane C-H bending vibrations for the substituted benzene ring will appear in the 650-900 cm⁻¹ region, and their exact position can give clues about the substitution pattern.
Table 3: Key Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Expected Intensity |
| C-H Stretch | Aldehyde (-CHO) | 2820-2850 and 2720-2750 | Weak to Medium |
| C=O Stretch | Aldehyde (-CHO) | 1690-1715 | Strong |
| C=C Stretch | Aromatic Ring | 1450-1600 | Medium to Strong |
| C-F Stretch | Aryl-Fluoride | 1200-1270 | Strong |
| C-Br Stretch | Aryl-Bromide | 500-680 | Medium to Strong |
| C-H Out-of-Plane Bend | Aromatic Ring | 650-900 | Medium to Strong |
Analysis of Aromatic Ring Vibrations and Substituent Effects
The vibrational properties of the aromatic ring in this compound are significantly influenced by its substituents: a bromine atom, a fluorine atom, a methyl group, and an aldehyde group. These influences can be effectively studied using infrared (IR) spectroscopy. The positions of absorption bands corresponding to the C-H and C=C stretching and bending vibrations of the aromatic ring, as well as the characteristic vibrations of the aldehyde group, provide a detailed picture of the electronic environment within the molecule. libretexts.orgresearchgate.net
Substituents alter the vibrational frequencies through a combination of inductive and resonance effects. The fluorine and bromine atoms, being highly electronegative, exert a strong electron-withdrawing inductive effect, which can shift the frequencies of adjacent bonds. ias.ac.in Conversely, the methyl group is weakly electron-donating. The aldehyde group is electron-withdrawing through resonance. The interplay of these effects results in a unique IR spectrum.
Saturated aldehydes typically show a C=O stretching band around 1730 cm⁻¹, but conjugation with an aromatic ring lowers this frequency to about 1705 cm⁻¹. libretexts.org The specific positions of the halogen and methyl groups on the ring relative to the aldehyde will further modulate this frequency. The aromatic C=C stretching vibrations, typically appearing in the 1450 to 1600 cm⁻¹ region, and the C-H out-of-plane bending vibrations (between 650 and 1000 cm⁻¹) offer valuable information about the substitution pattern. libretexts.org Studies on other substituted benzaldehydes have shown that the shift in C-H bond frequencies can be correlated with the Hammett constants of the substituents, indicating that electronic effects play a predominant role in determining these vibrational energies. ias.ac.in
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Notes |
|---|---|---|
| Aromatic C-H Stretch | ~3030 - 3100 | Weak to medium intensity, characteristic of C-H bonds on an aromatic ring. libretexts.org |
| Aldehyde C-H Stretch | ~2750 and ~2850 | Two characteristic weak bands; the lower frequency band is particularly useful for identifying aldehydes. libretexts.org |
| Carbonyl (C=O) Stretch | ~1700 - 1710 | Strong intensity. The frequency is lowered from a typical aldehyde due to conjugation with the aromatic ring. The exact position is influenced by the electronic effects of the Br, F, and CH₃ groups. libretexts.org |
| Aromatic C=C Stretch | ~1450 - 1600 | A series of medium-intensity bands resulting from complex ring vibrations. libretexts.org |
| C-H Out-of-Plane Bending | ~650 - 1000 | The pattern of these bands is highly diagnostic of the substitution pattern on the benzene ring. libretexts.org |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry is a powerful technique for determining the molecular weight and elucidating the structure of compounds like this compound by analyzing their fragmentation patterns upon ionization.
High-resolution mass spectrometry provides the exact mass of the molecular ion, allowing for the unambiguous determination of its elemental formula. For this compound, the molecular formula is C₈H₆BrFO. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion, with two peaks ([M]•⁺ and [M+2]•⁺) of almost identical intensity, separated by approximately 2 mass units.
| Ion Formula | Isotopes | Calculated Exact Mass (Da) |
|---|---|---|
| [C₈H₆⁷⁹BrFO]•⁺ | ¹²C, ¹H, ⁷⁹Br, ¹⁹F, ¹⁶O | 215.9613 |
| [C₈H₆⁸¹BrFO]•⁺ | ¹²C, ¹H, ⁸¹Br, ¹⁹F, ¹⁶O | 217.9593 |
In electron impact (EI) mass spectrometry, the molecular ion of an aromatic aldehyde typically undergoes several characteristic fragmentation reactions. libretexts.org The most common pathways for benzaldehyde (B42025) itself involve the loss of a hydrogen atom or the entire formyl group. docbrown.info
For this compound, the following fragmentation pathways are expected:
Loss of a Hydrogen Radical: A primary fragmentation involves the cleavage of the aldehydic C-H bond, resulting in a stable acylium ion ([M-H]⁺ or [M-1]⁺).
Loss of a Formyl Radical: Cleavage of the bond between the aromatic ring and the carbonyl carbon leads to the loss of the CHO radical, forming the substituted phenyl cation ([M-CHO]⁺ or [M-29]⁺). stackexchange.com
Loss of Carbon Monoxide: The [M-1]⁺ ion can subsequently lose a molecule of carbon monoxide (CO) to form the same substituted phenyl cation ([M-1-28]⁺).
The resulting substituted phenyl cation can undergo further fragmentation, such as the loss of the bromine atom, to yield additional diagnostic ions. These fragmentation patterns provide definitive structural information. cdnsciencepub.com
| Proposed Fragment Ion | m/z (for ⁷⁹Br) | Origin | Notes |
|---|---|---|---|
| [C₈H₆BrFO]•⁺ | 216 | Molecular Ion | Accompanied by an [M+2]•⁺ peak at m/z 218 of similar intensity. |
| [C₈H₅BrFO]⁺ | 215 | [M-H]⁺ | Loss of the aldehyde hydrogen radical. |
| [C₇H₅BrF]⁺ | 187 | [M-CHO]⁺ | Loss of the formyl radical. A very common fragmentation for benzaldehydes. libretexts.org |
| [C₇H₅BrF]⁺ | 187 | [M-H-CO]⁺ | Loss of carbon monoxide from the [M-H]⁺ ion. |
| [C₇H₅F]⁺ | 108 | [C₇H₅BrF - Br]⁺ | Loss of a bromine radical from the substituted phenyl cation. |
X-ray Diffraction (XRD) Crystallography for Solid-State Structure Determination
X-ray diffraction crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound was not found in the surveyed literature, its solid-state characteristics can be inferred from studies on closely related multi-substituted benzaldehyde derivatives. rsc.orgnih.gov These studies reveal key insights into molecular conformation, intermolecular forces, and crystal packing.
In the solid state, the benzaldehyde moiety is expected to be largely planar, allowing for conjugation between the aromatic ring and the carbonyl group. publish.csiro.au The substituents (Br, F, CH₃) will lie in or very close to the plane of the benzene ring.
The solid-state structure is stabilized by a network of non-covalent interactions. Given the functional groups present, several types of interactions are anticipated:
C–H···O Hydrogen Bonds: The aldehyde oxygen is a good hydrogen bond acceptor and can interact with aromatic C-H groups from neighboring molecules, often forming chains or dimers that act as fundamental building blocks (synthons) in the crystal lattice. rsc.orgnih.gov
Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with the electronegative aldehyde oxygen atom of an adjacent molecule (C–Br···O=C). This type of interaction is a significant directional force in the crystal engineering of halogenated compounds. acs.orgmdpi.com
π–π Stacking: The aromatic rings of adjacent molecules may engage in π–π stacking interactions, further stabilizing the crystal structure. rsc.org
The presence of fluorine can have a profound impact on crystal packing, influencing molecular conformation and promoting specific intermolecular contacts, sometimes leading to unique self-assembly patterns not observed in their non-fluorinated counterparts. nih.govscispace.com The specific arrangement of the bromo, fluoro, and methyl groups on the benzaldehyde skeleton will lead to a distinct and intricate supramolecular structure, where a delicate balance of various weak intermolecular forces consolidates the crystalline framework. rsc.org
Computational and Theoretical Investigations of 3 Bromo 4 Fluoro 5 Methylbenzaldehyde
Quantum Chemical Calculations: Density Functional Theory (DFT)
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. scirp.org It is widely employed to predict various molecular properties, including optimized geometries, electronic structures, and vibrational frequencies. scirp.orgresearchgate.net For the analyses discussed below, calculations are typically performed using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), which has been shown to provide accurate results for a variety of molecular systems. researchgate.netnih.gov
Optimization of Molecular Geometry and Conformational Analysis
The first step in computational analysis is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized molecular geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For substituted benzaldehydes, a key aspect of conformational analysis is the orientation of the aldehyde group (-CHO) relative to the benzene (B151609) ring and its substituents.
For example, studies on similar molecules, such as 2-bromo-5-fluorobenzaldehyde (B45324), have shown that the molecule adopts a planar C(s) symmetry. nih.gov Computational analyses have identified two primary conformers: an O-cis and an O-trans isomer, referring to the position of the aldehyde oxygen relative to the adjacent substituent (in this case, the bromine atom). Ab initio and DFT calculations have predicted that the O-trans conformer is the more stable, lower-energy form. researchgate.net This stability is consistent with findings from crystal structure analysis. nih.govresearchgate.net A similar conformational analysis would be necessary for 3-Bromo-4-fluoro-5-methylbenzaldehyde to determine the preferred orientation of its aldehyde group in relation to the adjacent fluoro and methyl groups.
Table 1: Illustrative Optimized Geometrical Parameters for a Substituted Benzaldehyde (B42025) (Data for 2-bromo-5-fluorobenzaldehyde) Note: This data is for a related compound and serves as an example of typical results from a geometry optimization calculation.
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C1-C2 | 1.401 | - | - |
| C2-C3 | 1.385 | - | - |
| C1-C6 | 1.393 | - | - |
| C1-C7 (C=O) | 1.491 | - | - |
| C7-O8 | 1.215 | - | - |
| C2-Br9 | 1.895 | - | - |
| C5-F12 | 1.354 | - | - |
| C2-C1-C6 | - | 119.5 | - |
| C1-C2-C3 | - | 120.3 | - |
| O8-C7-C1 | - | 124.1 | - |
| O-C-C-C (trans) | - | - | ~180 |
| O-C-C-C (cis) | - | - | ~0 |
This interactive table is based on typical data presented in computational chemistry studies.
Electronic Structure Analysis (HOMO-LUMO Gaps, Charge Distribution)
The electronic properties of a molecule are crucial for understanding its reactivity and spectral characteristics. DFT is used to calculate the distribution of electrons and the energies of the molecular orbitals.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals (FMOs). wikipedia.orgtaylorandfrancis.com The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. ucsb.edulibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. nih.gov A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and polarizable. nih.gov
For instance, in a study of 4-(Dimethylamino)benzaldehyde, the HOMO and LUMO analysis was used to determine charge transfer within the molecule and to calculate properties like ionization potential and electron affinity. conicet.gov.arnih.gov In substituted benzaldehydes, the HOMO is often localized on the aromatic ring and electron-donating groups, while the LUMO is typically centered on the electron-withdrawing aldehyde group and the benzene ring. nih.gov
Charge distribution analysis, often visualized using a Molecular Electrostatic Potential (MEP) map, reveals the electron-rich and electron-poor regions of a molecule. researchgate.netnih.gov In a typical MEP map for a benzaldehyde derivative, the most negative potential (red/yellow) is concentrated around the electronegative oxygen atom of the carbonyl group, indicating a site susceptible to electrophilic attack. The most positive potential (blue) is usually found on the hydrogen atoms, particularly the aldehyde proton. nih.gov
Table 2: Illustrative Frontier Orbital Energies and Related Properties (Example Data) Note: These values are representative and not specific to this compound.
| Property | Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -2.0 |
| HOMO-LUMO Gap (ΔE) | 4.5 |
| Ionization Potential (I) | 6.5 |
| Electron Affinity (A) | 2.0 |
This interactive table demonstrates how electronic properties derived from DFT are typically reported.
Vibrational Frequency Calculations and Spectroscopic Correlation
DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. bohrium.com By calculating the harmonic frequencies of the optimized geometry, a theoretical spectrum can be generated. Comparing this computed spectrum with experimental data helps to confirm the molecular structure and aids in the assignment of vibrational modes to specific bonds or functional groups. nih.gov
For substituted benzaldehydes, characteristic vibrational modes include the C=O stretching of the aldehyde group, C-H stretching of the aromatic ring and aldehyde, and various C-C stretching modes within the ring. researchgate.net The calculated frequencies are often scaled by an empirical factor to better match experimental values, correcting for anharmonicity and other systematic errors in the computational method. nih.gov For example, a study on 2-bromo-5-fluorobenzaldehyde involved DFT calculations to perform a complete assignment of its observed FT-IR and FT-Raman spectra.
Frontier Molecular Orbital (FMO) Theory and Chemical Reactivity Descriptors
Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between the HOMO of one molecule and the LUMO of another. wikipedia.orgtaylorandfrancis.com This theory provides a powerful framework for predicting the outcomes and understanding the mechanisms of chemical reactions. ucsb.edufiveable.me
Elucidation of Reaction Sites and Reactivity Trends
The spatial distribution of the HOMO and LUMO can identify the most probable sites for nucleophilic and electrophilic attack. For an aromatic aldehyde, the aldehyde carbon is electron-deficient due to the electronegative oxygen atom, making it a primary site for nucleophilic attack. The distribution of the LUMO is often concentrated on this carbon atom, supporting this reactivity pattern. nih.gov
Conversely, electrophilic substitution on the aromatic ring is guided by the distribution of the HOMO. The locations of the highest electron density in the HOMO indicate the positions most susceptible to attack by an electrophile. ucsb.edu The aldehyde group itself is an electron-withdrawing group, which typically directs incoming electrophiles to the meta-positions of the benzene ring. chemicalnote.com
Global and Local Reactivity Indices
Electronegativity (χ): Measures the ability of a molecule to attract electrons. It is calculated as χ = -(E_HOMO + E_LUMO) / 2.
Chemical Hardness (η): Represents the resistance to change in electron distribution. It is calculated as η = (E_LUMO - E_HOMO) / 2. A hard molecule has a large HOMO-LUMO gap, while a soft molecule has a small gap. nih.gov
Global Softness (S): The reciprocal of hardness (S = 1/2η).
Electrophilicity Index (ω): Measures the energy lowering of a molecule when it accepts electrons. It is calculated as ω = μ² / 2η, where μ is the electronic chemical potential (μ ≈ -χ).
In addition to these global indices, local reactivity descriptors, such as Fukui functions, can be calculated. These functions indicate the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks, providing a more detailed picture of its reactivity. researchgate.net
Table 3: Illustrative Global Reactivity Descriptors (Example Data) Note: These values are representative and calculated from the example data in Table 2.
| Descriptor | Value (eV) |
| Electronegativity (χ) | 4.25 |
| Chemical Hardness (η) | 2.25 |
| Global Softness (S) | 0.22 |
| Electrophilicity Index (ω) | 3.98 |
This interactive table shows typical global reactivity descriptors derived from FMO energies.
Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Hybridization
Natural Bond Orbital (NBO) analysis is a computational method that transforms a calculated wavefunction into a set of localized orbitals that align with the familiar concepts of chemical bonding, such as lone pairs and two-center bonds. uni-muenchen.de This analysis provides a quantitative description of the Lewis-like chemical bonding structure, including the electron density distribution in atomic and bonding orbitals.
For this compound, an NBO analysis would elucidate the nature of its covalent bonds and non-covalent interactions. The analysis would detail the hybridization of the atomic orbitals on each atom. For instance, it would describe the specific sp-hybridization of the carbon and oxygen atoms in the aldehyde group (C=O) and the sp2 hybridization of the carbons within the benzene ring.
While specific data is unavailable, a hypothetical NBO analysis would likely show significant polarization of the C-Br and C-F bonds due to the high electronegativity of the halogen atoms. The lone pairs on the oxygen, fluorine, and bromine atoms would be identified, and their potential to act as electron donors in intermolecular interactions, such as hydrogen bonding, would be characterized.
Molecular Electrostatic Potential (MEP) Surface Analysis
Molecular Electrostatic Potential (MEP) analysis is a valuable computational tool used to visualize the charge distribution of a molecule and to predict its reactivity towards electrophilic and nucleophilic attack. researchgate.netuni-muenchen.de The MEP surface maps the electrostatic potential onto a constant electron density surface, using a color spectrum to indicate different potential values. uni-muenchen.de Regions of negative electrostatic potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and indicate sites for nucleophilic attack. researchgate.net
For this compound, an MEP analysis would provide a clear picture of its reactive sites. It is anticipated that the most negative potential would be located around the oxygen atom of the carbonyl group, due to its high electronegativity and the presence of lone pairs. This region would be the primary site for interactions with electrophiles or proton donors.
Conversely, positive potential regions would be expected around the hydrogen atom of the aldehyde group and potentially on the aromatic ring, influenced by the electron-withdrawing effects of the bromine, fluorine, and aldehyde substituents. The analysis would reveal how these substituents modulate the electron density across the benzene ring, influencing its susceptibility to electrophilic or nucleophilic aromatic substitution reactions. The MEP surface helps in understanding non-covalent interactions, as the positive and negative regions on the molecular surface are key to predicting intermolecular associations in a crystal lattice or with other molecules. mdpi.comnih.gov
Mechanistic Studies of Reactions Involving this compound
Computational chemistry provides powerful tools to investigate the detailed mechanisms of chemical reactions, offering insights that are often difficult to obtain through experimental means alone.
The study of a reaction mechanism involves identifying the reactants, products, any intermediates, and, crucially, the transition states (TS) that connect them. A transition state is a high-energy, transient configuration along the reaction coordinate. Characterizing the geometry of a transition state and calculating its energy relative to the reactants allows for the determination of the activation energy (ΔG‡). youtube.com This value is a critical parameter for predicting the rate of a chemical reaction.
For reactions involving this compound, such as nucleophilic addition to the carbonyl group or electrophilic substitution on the aromatic ring, computational methods could be used to model the reaction pathway. For example, in a reaction with a nucleophile, the calculations would model the approach of the nucleophile to the carbonyl carbon, the formation of a tetrahedral intermediate, and the geometry of the transition state leading to it. By comparing the energies of the reactants and the transition state, the activation energy can be calculated. acs.org A lower activation energy implies a faster reaction rate. Such calculations can be used to compare the feasibility of different potential reaction pathways. researchgate.net
Reactions are typically carried out in a solvent, which can have a significant impact on reaction pathways and rates. Computational models can account for solvent effects, either explicitly by including individual solvent molecules in the calculation or implicitly by treating the solvent as a continuous medium with a specific dielectric constant.
For this compound, the polarity of the molecule, with its electron-withdrawing groups, suggests that solvent polarity could play a major role in its reactivity. Computational studies could model a reaction, for instance, in both a polar and a non-polar solvent. By calculating the energies of reactants, transition states, and products in different solvent environments, it's possible to predict how the solvent will affect the reaction's thermodynamics and kinetics. For example, a polar solvent might stabilize a charged intermediate or transition state more effectively than a non-polar solvent, thereby lowering the activation energy and accelerating the reaction.
QTAIM (Quantum Theory of Atoms in Molecules) Analysis for Bonding Characteristics
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, is a theoretical framework that analyzes the electron density distribution to define atoms, chemical bonds, and molecular structure. chemrxiv.org A key feature of QTAIM is the identification of bond critical points (BCPs)—locations where the electron density is a minimum along the bond path but a maximum in the perpendicular directions. nih.gov
The properties of the electron density (ρ) and its Laplacian (∇²ρ) at these BCPs provide profound insights into the nature of chemical bonds. nih.gov For instance, a high value of ρ at a BCP is characteristic of a covalent bond, while lower values suggest closed-shell interactions, such as ionic bonds, hydrogen bonds, or van der Waals interactions. The sign of the Laplacian of the electron density at the BCP distinguishes between shared-shell interactions (∇²ρ < 0, typical for covalent bonds) and closed-shell interactions (∇²ρ > 0). mdpi.com
A QTAIM analysis of this compound would provide a detailed and quantitative description of its bonding. It would characterize the C=O, C-C, C-H, C-F, and C-Br bonds based on the topological properties of their electron density. This would allow for a precise quantification of the degree of covalency and bond polarity. Furthermore, QTAIM is particularly useful for identifying and characterizing weaker non-covalent interactions, such as halogen bonds (e.g., C-Br···O) or hydrogen bonds, which might be crucial for understanding the supramolecular chemistry of this compound in the solid state. mdpi.comnih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
